m-tert-Butylphenyl chloroformate

Description

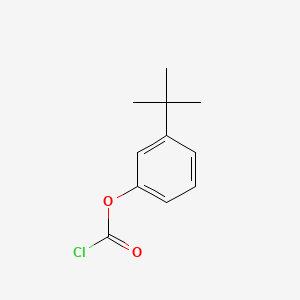

Structure

3D Structure

Properties

CAS No. |

49561-88-8 |

|---|---|

Molecular Formula |

C11H13ClO2 |

Molecular Weight |

212.67 g/mol |

IUPAC Name |

(3-tert-butylphenyl) carbonochloridate |

InChI |

InChI=1S/C11H13ClO2/c1-11(2,3)8-5-4-6-9(7-8)14-10(12)13/h4-7H,1-3H3 |

InChI Key |

BYUPCPGESMKIBW-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC(=CC=C1)OC(=O)Cl |

Canonical SMILES |

CC(C)(C)C1=CC(=CC=C1)OC(=O)Cl |

Other CAS No. |

49561-88-8 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of m-tert-Butylphenyl Chloroformate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of m-tert-butylphenyl chloroformate, a key intermediate in the production of various organic compounds. The document details the prevailing synthetic methodologies, reaction mechanisms, and experimental protocols, supported by quantitative data and visual diagrams to facilitate understanding and application in a research and development setting.

Introduction

This compound is an important chemical intermediate used in the synthesis of carbamates, carbonates, and other derivatives. Its structural isomer, p-tert-butylphenyl chloroformate, is utilized as a versatile intermediate in the production of pharmaceuticals and pesticides and as a protecting group in peptide synthesis. While specific applications for the meta-isomer are less documented publicly, its utility in fine chemical synthesis can be inferred from the reactivity of the chloroformate group. This guide focuses on the chemical synthesis of the meta-isomer, drawing upon established methods for the preparation of aryl chloroformates.

Synthetic Approaches

The primary route for the synthesis of this compound involves the reaction of m-tert-butylphenol with a phosgene equivalent. Phosgene (COCl₂), diphosgene (trichloromethyl chloroformate), and triphosgene (bis(trichloromethyl) carbonate) are the most common reagents for this transformation. Due to the high toxicity and hazardous nature of phosgene gas, solid and less volatile substitutes like diphosgene and triphosgene are often preferred in laboratory and industrial settings.[1] The reaction is typically conducted in an inert solvent in the presence of a base to neutralize the hydrogen chloride byproduct.

Reaction with Phosgene Equivalents

The general reaction scheme is as follows:

-

m-tert-butylphenol + Phosgene Equivalent → this compound + HCl

The choice of phosgene equivalent and reaction conditions can influence the yield and purity of the final product.

-

Phosgene (COCl₂): While highly efficient, its use requires specialized equipment and stringent safety precautions due to its extreme toxicity.

-

Diphosgene (ClCOOCCl₃): A liquid at room temperature, it is easier to handle than phosgene but is also toxic and corrosive. It thermally decomposes to two equivalents of phosgene.

-

Triphosgene (Cl₃COCOOCCl₃): A stable, crystalline solid, triphosgene is the safest phosgene equivalent to handle and is often the reagent of choice for laboratory-scale synthesis.[1] It generates three equivalents of phosgene in situ.

Role of Base and Catalyst

A base is essential to scavenge the HCl generated during the reaction, driving the equilibrium towards the product. Common bases include tertiary amines such as triethylamine and pyridine. In some protocols, an inorganic base like sodium carbonate may be used.[1]

Catalysts can also be employed to enhance the reaction rate. Organic amides like dimethylformamide (DMF) or organic phosphorus compounds have been reported to catalyze the formation of aryl chloroformates.[1][2]

Experimental Protocols

Synthesis using Triphosgene and Triethylamine

This protocol is adapted from a general method for the preparation of aryl chloroformates.[1]

Materials:

-

m-tert-Butylphenol

-

Triphosgene (BTC)

-

Triethylamine

-

Toluene (anhydrous)

-

Sodium Carbonate

-

Hexane

-

Anhydrous Calcium Chloride

-

Water

-

Saturated Sodium Chloride Solution

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve m-tert-butylphenol (1 equivalent) in anhydrous toluene.

-

Add triphosgene (0.34 equivalents) to the solution and cool the mixture to 0°C in an ice bath.

-

Slowly add a solution of triethylamine (1.1 equivalents) in anhydrous toluene dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 8-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, filter the reaction mixture to remove the precipitated triethylamine hydrochloride.

-

Wash the filtrate sequentially with water and a saturated aqueous solution of sodium chloride.

-

Dry the organic layer over anhydrous calcium chloride and filter.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by vacuum distillation.

Synthesis using Phosgene and an Organic Phosphorus Catalyst

This protocol is based on a patented method for aryl chloroformate synthesis.[2]

Materials:

-

m-tert-Butylphenol

-

Phosgene

-

Triphenylphosphine (catalyst)

-

Inert solvent (e.g., toluene or the product itself)

Procedure:

-

In a reaction vessel suitable for handling phosgene, place this compound (as solvent, if available) and triphenylphosphine (0.1 to 20 mol % per equivalent of phenol).

-

Heat the mixture to a temperature between 80°C and 160°C.

-

Simultaneously meter in phosgene and m-tert-butylphenol into the reaction vessel over a period of several hours.

-

After the addition is complete, continue the reaction for an additional hour to ensure complete conversion.

-

Purge the reaction mixture with an inert gas (e.g., nitrogen) to remove any excess phosgene.

-

The resulting crude product can be purified by distillation.[2]

Data Presentation

Quantitative data for this compound is not widely available. The following table presents the physical and chemical properties of its constitutional isomer, p-tert-butylphenyl chloroformate , for reference.

| Property | Value |

| Molecular Formula | C₁₁H₁₃ClO₂ |

| Molecular Weight | 212.67 g/mol |

| Boiling Point | 252.2°C at 760 mmHg |

| Density | 1.127 g/cm³ |

| Refractive Index | 1.507 |

| Flash Point | 92.4°C |

Mandatory Visualizations

General Signaling Pathway for Synthesis

Caption: General reaction pathway for the synthesis of this compound.

Experimental Workflow using Triphosgene

Caption: Step-by-step experimental workflow for the triphosgene-based synthesis.

References

An In-depth Technical Guide to m-tert-butylphenyl chloroformate: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of m-tert-butylphenyl chloroformate, a chemical intermediate of interest in organic synthesis. Due to the limited availability of specific experimental data for the meta-isomer, this guide also includes comparative data for the well-characterized para-isomer to provide context for its potential physicochemical properties.

Chemical Structure and IUPAC Nomenclature

This compound is an aromatic organic compound featuring a benzene ring substituted with a tert-butyl group and a chloroformate group at the meta (1,3) positions.

-

Common Name: this compound

-

IUPAC Name: 3-(tert-Butyl)phenyl carbonochloridate

-

CAS Number: 49561-88-8

-

Molecular Formula: C₁₁H₁₃ClO₂

-

Molecular Weight: 212.67 g/mol

The structure consists of a chloroformate functional group (-O-C(O)-Cl) and a tert-butyl group attached to a phenyl ring. The "m-" or "3-" designation indicates that these two substituent groups are separated by one carbon atom on the aromatic ring.

Structural Diagram:

Caption: Chemical structure of this compound.

Physicochemical Properties

| Property | This compound (CAS: 49561-88-8) | p-tert-butylphenyl chloroformate (CAS: 33129-84-9) |

| Molecular Formula | C₁₁H₁₃ClO₂ | C₁₁H₁₃ClO₂ |

| Molecular Weight | 212.67 g/mol | 212.67 g/mol |

| Boiling Point | Data not available | 252.2 °C at 760 mmHg[1] |

| Density | Data not available | 1.127 g/cm³[1] |

| Refractive Index | Data not available | 1.507[1] |

| Flash Point | Data not available | 92.4 °C[1] |

Experimental Protocols

Plausible Synthesis of this compound

Reaction Scheme:

Caption: Plausible reaction scheme for the synthesis of this compound.

Methodology:

This protocol is a generalized procedure based on the synthesis of other aryl chloroformates.

-

Preparation of Reactants: A solution of 3-tert-butylphenol in an inert solvent (e.g., toluene or dichloromethane) is prepared in a reaction vessel equipped with a stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction with Phosgene Equivalent: The solution is cooled to 0 °C. A solution of triphosgene in the same solvent is added dropwise to the cooled solution of 3-tert-butylphenol. A base, such as pyridine or sodium carbonate, is typically added to neutralize the HCl byproduct formed during the reaction.

-

Reaction Monitoring: The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature. The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is filtered to remove any solid byproducts. The filtrate is then washed sequentially with dilute acid (e.g., 1M HCl) to remove the base, followed by water and brine.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound.

Logical Relationships in IUPAC Naming

The IUPAC name, 3-(tert-Butyl)phenyl carbonochloridate, is systematically derived from the structure of the molecule. The following diagram illustrates the logical flow of this nomenclature.

Caption: Logical workflow for deriving the IUPAC name of 3-(tert-Butyl)phenyl carbonochloridate.

Applications and Further Research

Aryl chloroformates are versatile reagents in organic synthesis, primarily used for the introduction of a carbonyl group. They are key precursors for the synthesis of:

-

Carbonates: By reaction with alcohols.

-

Carbamates: By reaction with amines. These are important functional groups in many pharmaceuticals and agrochemicals.

-

Ureas: Through reaction with amines to form a carbamate, which can be further reacted.

Given its structure, this compound is a valuable intermediate for the synthesis of a wide range of compounds in drug discovery and materials science, where the meta-substituted tert-butylphenyl moiety can impart specific steric and electronic properties to the target molecule. Further research into the specific reactivity and applications of this isomer is warranted to fully explore its potential in these fields.

References

An In-depth Technical Guide to the Mechanism of Action of m-tert-Butylphenyl Chloroformate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, reactivity, and application of m-tert-butylphenyl chloroformate. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details the fundamental chemical properties, reaction kinetics, and experimental protocols relevant to the use of this reagent.

Core Concepts: Reactivity of Chloroformates

This compound belongs to the class of organic compounds known as chloroformates, which are esters of chloroformic acid with the general formula ROC(O)Cl. Their reactivity is analogous to that of acyl chlorides, making them valuable reagents in organic synthesis. The primary mechanism of action involves nucleophilic acyl substitution, where a nucleophile attacks the electrophilic carbonyl carbon, leading to the displacement of the chloride leaving group.

The general reactivity of chloroformates can be summarized by the following reactions:

-

Reaction with amines: Forms carbamates, a foundational reaction for the protection of amine groups in peptide synthesis and other complex molecule constructions.[1]

-

Reaction with alcohols: Yields carbonate esters.

-

Reaction with carboxylic acids: Produces mixed anhydrides.

These reactions are typically conducted in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.[1]

Mechanism of Action: Nucleophilic Acyl Substitution

The primary mechanism of action for this compound is a nucleophilic acyl substitution . This is a two-step addition-elimination process.

-

Nucleophilic Attack: A nucleophile (e.g., the lone pair of electrons on the nitrogen of an amine) attacks the electrophilic carbonyl carbon of the chloroformate. This breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate.

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the carbonyl double bond, and the chloride ion is ejected as the leaving group. A proton is subsequently removed from the nucleophile (often by a base in the reaction mixture) to yield the final product.

The steric hindrance provided by the m-tert-butyl group on the phenyl ring can influence the rate of this reaction but does not fundamentally change the mechanism.

Diagram of the General Reaction Mechanism

Caption: General mechanism of carbamate formation.

Application in Organic Synthesis: Amine Protection

A primary application of chloroformates, including this compound, is the protection of primary and secondary amines. The resulting carbamate is generally stable under a variety of reaction conditions, yet the protecting group can be removed when desired. This strategy is crucial in multi-step syntheses, particularly in peptide synthesis, to prevent unwanted side reactions of the amine's nucleophilic nitrogen.

The tert-butylphenyl carbamate group can be considered a derivative of the widely used tert-butoxycarbonyl (Boc) protecting group. The stability and cleavage conditions would be influenced by the electronic properties of the substituted phenyl ring.

Experimental Protocols

While specific experimental data for this compound is not extensively available in the literature, the following protocols for analogous reactions can be considered representative.

General Procedure for the Formation of a tert-Butylphenyl Carbamate

This protocol is adapted from the synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives and is applicable for the reaction of an amine with a chloroformate.

Materials:

-

Amine (1.0 eq)

-

This compound (1.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

Pyridine (1.5 eq)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

The amine (1.0 eq) is dissolved in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled to 0°C in an ice bath.

-

Pyridine (1.5 eq) is added dropwise to the stirred solution.

-

This compound (1.1 eq), dissolved in a minimal amount of anhydrous DCM, is added dropwise to the reaction mixture at 0°C.

-

The reaction is allowed to warm to room temperature and stirred for 3-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is diluted with DCM and washed sequentially with water, 1M HCl, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Experimental Workflow Diagram

Caption: Workflow for carbamate synthesis.

Quantitative Data

| Reactant 1 | Reactant 2 | Base | Solvent | Time (h) | Yield (%) | Reference |

| tert-butyl 2-amino phenylcarbamate | 4-fluorobenzoic acid | EDCI/HOBt/DIPEA | - | - | 74 | [2] |

| tert-butyl 2-amino phenylcarbamate | 4-(1H-indol-2-yl)butanoic acid | EDCI/HOBt/DIPEA | - | - | 75.7 | [2] |

| 3-aminophenol | tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl) carbonate | - | - | - | 94 | [3] |

| phenethylamine | tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl) carbonate | - | - | - | 99 | [3] |

Note: The yields presented are for the synthesis of tert-butyl carbamates using various coupling agents and may not be directly transferable to reactions with this compound but serve as a reasonable estimate for optimization purposes.

Biological Signaling Pathways

While this compound is primarily a synthetic reagent, the resulting carbamate derivatives can have biological activity. Carbamates are present in numerous pharmaceuticals and can act as enzyme inhibitors or receptor modulators. For instance, some carbamate derivatives have shown anti-inflammatory activity. However, there is no specific information in the current literature detailing the modulation of signaling pathways by this compound or its immediate reaction products. Any biological activity would be highly dependent on the nature of the amine it reacts with and the overall structure of the resulting carbamate.

Safety and Handling

Chloroformates are lachrymatory and corrosive. They are sensitive to moisture and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[4] Reactions should be conducted under an inert atmosphere to prevent hydrolysis.

Conclusion

This compound is a reactive organic compound whose mechanism of action is centered on nucleophilic acyl substitution. Its primary utility lies in the formation of stable carbamate linkages with primary and secondary amines, serving as an effective protecting group strategy in organic synthesis. While specific quantitative data for this particular reagent is sparse, established protocols for analogous chloroformates provide a solid foundation for its application in research and development. Further investigation is warranted to fully characterize its reactivity profile and explore the potential biological activities of its derivatives.

References

Solubility Profile of m-tert-Butylphenyl Chloroformate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-tert-Butylphenyl chloroformate is a chemical intermediate of interest in organic synthesis and the development of novel pharmaceutical compounds. A thorough understanding of its solubility characteristics in various organic solvents is crucial for its effective handling, reaction optimization, and purification. This technical guide provides a summary of the available solubility information for this compound and related compounds, outlines a general experimental protocol for solubility determination, and presents a logical workflow for this process.

Solubility Data

| Compound | Solvent | Solubility |

| p-tert-Butylphenyl chloroformate | Ethanol | Soluble[1] |

| Ether | Soluble[1] | |

| tert-Butyl chloroformate | Ether | Soluble[2] |

| Toluene | Soluble[2] | |

| Most organic aprotic solvents | Soluble[2] | |

| sec-Butyl chloroformate | Acetone | Soluble |

| Chloroform | Soluble | |

| Toluene | Soluble | |

| Tetrahydrofuran (THF) | Soluble |

Based on the principle of "like dissolves like," it can be inferred that this compound, being a relatively nonpolar organic molecule, is likely to exhibit good solubility in a range of common organic solvents. The presence of the ester and chloro- functionalities may impart some polarity, potentially allowing for solubility in moderately polar solvents as well. However, empirical determination is necessary to establish its precise solubility profile.

Experimental Protocol for Solubility Determination

The following is a general protocol for determining the solubility of a compound like this compound in an organic solvent. This method is based on visual assessment.

Materials:

-

This compound

-

Selected organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol)

-

Small, sealable glass vials or test tubes

-

Vortex mixer

-

Water bath or heating block

-

Analytical balance

Procedure:

-

Preparation of a Stock Slurry:

-

Weigh a known amount of this compound (e.g., 100 mg) into a tared vial.

-

Add a small, measured volume of the chosen solvent (e.g., 1 mL) to the vial.

-

-

Initial Mixing:

-

Securely cap the vial.

-

Vortex the mixture vigorously for 1-2 minutes at room temperature.

-

Visually inspect the mixture. If the solid has completely dissolved, the compound is soluble at that concentration.

-

-

Sonication (Optional):

-

If the solid has not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes.

-

Visually inspect for dissolution.

-

-

Heating:

-

If the solid persists, gently warm the mixture in a water bath or on a heating block. Increase the temperature in controlled increments (e.g., 10 °C).

-

After each temperature increase, vortex the mixture and allow it to equilibrate.

-

Observe for dissolution. Note the temperature at which the solid completely dissolves.

-

-

Incremental Solvent Addition:

-

If the compound remains insoluble at the initial concentration, incrementally add a known volume of the solvent (e.g., 0.5 mL) to the vial.

-

After each addition, repeat the mixing, sonication, and heating steps.

-

Record the total volume of solvent required to achieve complete dissolution.

-

-

Data Recording:

-

For each solvent, record the final concentration at which the compound dissolved (in mg/mL or mol/L) and the temperature.

-

If the compound did not dissolve, record it as "insoluble" or "sparingly soluble" under the tested conditions.

-

Logical Workflow for Solubility Testing

The following diagram illustrates the decision-making process for the experimental determination of solubility.

References

An In-depth Technical Guide to the Spectral Data of m-tert-Butylphenyl Chloroformate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral characteristics of m-tert-butylphenyl chloroformate. Due to the limited availability of direct experimental spectra for this specific isomer, this document presents a comprehensive analysis based on the spectral data of its direct precursor, m-tert-butylphenol, and predictive insights for the final compound. This approach offers a robust framework for the identification and characterization of this compound in a research and development setting.

Synthesis of this compound

The synthesis of this compound involves a two-step process: the synthesis of the precursor m-tert-butylphenol, followed by its conversion to the corresponding chloroformate.

A common method for the synthesis of m-tert-butylphenol is the Friedel-Crafts alkylation of phenol. A representative experimental procedure is as follows:

To a reaction vessel containing phenol, a catalytic amount of a Lewis acid (e.g., anhydrous aluminum chloride) or a Brønsted acid is added. The reaction mixture is heated, and tert-butyl chloride or isobutylene is added portion-wise. The reaction temperature is maintained to facilitate the electrophilic substitution. Upon completion, the reaction is quenched, and the product is purified by distillation or chromatography to yield m-tert-butylphenol.

The synthesized m-tert-butylphenol is subsequently converted to this compound by reaction with phosgene or a phosgene equivalent (e.g., diphosgene or triphosgene) in the presence of a suitable base (e.g., pyridine or a tertiary amine) in an inert solvent.

Spectral Data of m-tert-Butylphenol (Precursor)

The spectral data of the precursor, m-tert-butylphenol, is crucial for understanding the foundational spectroscopic features of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy of m-tert-Butylphenol

Table 1: ¹H NMR Data of m-tert-Butylphenol

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.1 | t | 1H | Ar-H |

| ~6.9 | d | 1H | Ar-H |

| ~6.8 | s | 1H | Ar-H |

| ~6.7 | d | 1H | Ar-H |

| ~4.9 | s | 1H | OH |

| 1.30 | s | 9H | -C(CH₃)₃ |

Table 2: ¹³C NMR Data of m-tert-Butylphenol [1]

| Chemical Shift (δ) ppm | Assignment |

| ~155.0 | Ar-C-OH |

| ~150.0 | Ar-C-C(CH₃)₃ |

| ~129.0 | Ar-CH |

| ~119.0 | Ar-CH |

| ~116.0 | Ar-CH |

| ~115.0 | Ar-CH |

| 34.6 | -C (CH₃)₃ |

| 31.4 | -C(C H₃)₃ |

Infrared (IR) Spectroscopy of m-tert-Butylphenol

The IR spectrum of m-tert-butylphenol exhibits characteristic absorption bands.

Table 3: IR Spectral Data of m-tert-Butylphenol [2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Strong, Broad | O-H stretch |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2960 | Strong | Aliphatic C-H stretch |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |

| ~1220 | Strong | C-O stretch |

| ~830 | Strong | Aromatic C-H bend (out-of-plane) |

Mass Spectrometry (MS) of m-tert-Butylphenol

The mass spectrum of m-tert-butylphenol shows a molecular ion peak and characteristic fragmentation patterns.[3][4]

Table 4: Mass Spectral Data of m-tert-Butylphenol [3][4]

| m/z | Relative Intensity | Assignment |

| 150 | High | [M]⁺ |

| 135 | Very High | [M - CH₃]⁺ |

| 107 | Medium | [M - C(CH₃)₃]⁺ |

Predicted Spectral Data of this compound

The following spectral data for this compound is predicted based on the known effects of the chloroformate group on the spectra of aromatic compounds.

Predicted ¹H NMR Spectrum of this compound

The introduction of the electron-withdrawing chloroformate group is expected to induce downfield shifts of the aromatic protons compared to m-tert-butylphenol. The hydroxyl proton signal will be absent.

Table 5: Predicted ¹H NMR Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.3-7.5 | m | 4H | Ar-H |

| 1.32 | s | 9H | -C(CH₃)₃ |

Predicted ¹³C NMR Spectrum of this compound

The most significant change in the ¹³C NMR spectrum will be the appearance of a carbonyl carbon signal from the chloroformate group and shifts in the aromatic carbon signals.

Table 6: Predicted ¹³C NMR Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| ~151.0 | C=O (chloroformate) |

| ~152.0 | Ar-C-O |

| ~150.0 | Ar-C-C(CH₃)₃ |

| ~129-130 | Ar-CH |

| ~122-125 | Ar-CH |

| 34.8 | -C (CH₃)₃ |

| 31.3 | -C(C H₃)₃ |

Predicted Infrared (IR) Spectrum of this compound

The IR spectrum will be dominated by a strong carbonyl stretch from the chloroformate group, and the broad O-H stretch will be absent.

Table 7: Predicted IR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2960 | Strong | Aliphatic C-H stretch |

| ~1780 | Very Strong | C=O stretch (chloroformate) |

| ~1600, ~1480 | Medium | Aromatic C=C stretch |

| ~1150-1200 | Strong | C-O stretch |

Predicted Mass Spectrum of this compound

The mass spectrum is expected to show the molecular ion peak and fragmentation patterns corresponding to the loss of the chloroformate group and the tert-butyl group.

Table 8: Predicted Mass Spectral Data of this compound

| m/z | Relative Intensity | Assignment |

| 212/214 | Medium | [M]⁺ (with ³⁵Cl/³⁷Cl isotopes) |

| 197/199 | High | [M - CH₃]⁺ |

| 149 | High | [M - COCl]⁺ |

| 134 | Very High | [M - COCl - CH₃]⁺ |

| 91 | Medium | [C₇H₇]⁺ (tropylium ion) |

Visualization of Experimental Workflow

The logical workflow for the synthesis and spectral analysis of this compound is depicted below.

Caption: Synthesis and spectral analysis workflow for this compound.

References

Thermal Stability and Decomposition of m-tert-Butylphenyl Chloroformate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition of m-tert-butylphenyl chloroformate. Due to the limited availability of specific experimental data for this particular isomer in publicly accessible literature, this document synthesizes information from related aryl and alkyl chloroformates to present a predictive analysis of its thermal behavior. This guide includes postulated thermal properties, a proposed decomposition pathway, and detailed experimental protocols for characterization. The information herein is intended to serve as a valuable resource for professionals working with this compound, enabling safer handling and informed application in synthetic chemistry.

Introduction

This compound is an organic compound with the chemical formula C₁₁H₁₃ClO₂. As a member of the chloroformate ester family, it is characterized by a chloroformyl group attached to a substituted aromatic ring. Chloroformates are versatile reagents in organic synthesis, widely employed as intermediates in the production of pharmaceuticals, agrochemicals, and polymers. They are particularly valuable for the introduction of protecting groups for amines, alcohols, and phenols.

The thermal stability of chloroformates is a critical parameter that dictates their storage, handling, and reaction conditions. Decomposition can lead to the formation of hazardous byproducts and compromise the yield and purity of desired products. The presence of the bulky tert-butyl group on the phenyl ring is expected to influence the steric and electronic environment of the chloroformate moiety, thereby affecting its stability and decomposition profile. This guide aims to provide a detailed understanding of these aspects for the meta isomer.

Physicochemical Properties

While specific experimental data for this compound is scarce, the properties of the closely related p-tert-butylphenyl chloroformate can provide some insight.

| Property | Value (for p-tert-butylphenyl chloroformate) | Reference |

| Molecular Formula | C₁₁H₁₃ClO₂ | [1] |

| Molecular Weight | 212.67 g/mol | [1] |

| Boiling Point | 252.2 °C at 760 mmHg | [1] |

| Flash Point | 92.4 °C | [1] |

| Density | 1.127 g/cm³ | [1] |

Note: The data presented in this table is for the para isomer and should be considered as an approximation for the meta isomer.

Thermal Stability and Decomposition

The thermal stability of chloroformates can be assessed using techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). While specific DSC/TGA data for this compound is not available, a hypothetical profile can be constructed based on the behavior of similar compounds.

Predicted Thermal Analysis Data

The following table presents hypothetical, yet plausible, thermal analysis data for this compound. This data is for illustrative purposes and should be confirmed by experimental analysis.

| Parameter | Predicted Value | Method |

| Onset of Decomposition (T_onset) | 150 - 170 °C | TGA |

| Peak Decomposition Temperature (T_peak) | 180 - 200 °C | TGA/DTG |

| Mass Loss upon Decomposition | ~50% (corresponding to loss of CO₂ and HCl) | TGA |

| Exothermic Decomposition | Present | DSC |

Proposed Decomposition Pathway

The thermal decomposition of aryl chloroformates can proceed through several pathways. For this compound, a likely decomposition mechanism involves the elimination of carbon dioxide and hydrogen chloride to yield m-tert-butylchlorobenzene. An alternative pathway could involve the formation of a carbocation intermediate, leading to the formation of isobutylene, carbon dioxide, and chlorobenzene.

A proposed major decomposition pathway is as follows:

This compound → m-tert-butylchlorobenzene + CO₂ + HCl

Caption: Proposed thermal decomposition pathway of this compound.

Experimental Protocols

To experimentally determine the thermal stability and decomposition of this compound, the following protocols are recommended.

Synthesis of this compound

The synthesis of aryl chloroformates is typically achieved by the reaction of the corresponding phenol with phosgene or a phosgene equivalent like triphosgene.[2]

Materials:

-

m-tert-butylphenol

-

Triphosgene

-

Anhydrous toluene

-

Pyridine (or other suitable base)

-

Nitrogen gas

-

Standard laboratory glassware (three-neck flask, dropping funnel, condenser)

Procedure:

-

A solution of m-tert-butylphenol in anhydrous toluene is prepared in a three-neck flask under a nitrogen atmosphere.

-

The solution is cooled to 0-5 °C in an ice bath.

-

A solution of triphosgene in anhydrous toluene is added dropwise to the cooled phenol solution with vigorous stirring.

-

Pyridine is added dropwise as a scavenger for the HCl byproduct. The reaction temperature is maintained below 10 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure complete reaction.

-

The reaction mixture is then filtered to remove the pyridinium hydrochloride salt.

-

The filtrate is concentrated under reduced pressure to remove the toluene.

-

The crude this compound is then purified by vacuum distillation.

Caption: Experimental workflow for the synthesis of this compound.

Thermal Analysis

4.2.1. Thermogravimetric Analysis (TGA)

-

Instrument: A standard thermogravimetric analyzer.

-

Sample Preparation: A small sample (5-10 mg) of purified this compound is placed in an alumina or platinum pan.

-

Experimental Conditions:

-

Temperature Program: Heat the sample from 25 °C to 500 °C at a constant heating rate of 10 °C/min.

-

Atmosphere: Inert atmosphere (e.g., nitrogen or argon) with a flow rate of 50 mL/min.

-

-

Data Analysis: The TGA thermogram will show the mass loss of the sample as a function of temperature. The onset of decomposition and the peak decomposition temperature can be determined from the curve and its first derivative (DTG).

4.2.2. Differential Scanning Calorimetry (DSC)

-

Instrument: A differential scanning calorimeter.

-

Sample Preparation: A small sample (2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Experimental Conditions:

-

Temperature Program: Heat the sample from 25 °C to 250 °C at a constant heating rate of 10 °C/min.

-

Atmosphere: Inert atmosphere (e.g., nitrogen or argon) with a flow rate of 50 mL/min.

-

-

Data Analysis: The DSC thermogram will show the heat flow to or from the sample as a function of temperature. Endothermic or exothermic events, such as melting or decomposition, will appear as peaks.

Analysis of Decomposition Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying the volatile products of thermal decomposition.[3][4]

-

Sample Preparation: A small amount of this compound is heated in a sealed vial at a temperature above its decomposition onset (e.g., 180 °C) for a defined period. The headspace gas is then sampled using a gas-tight syringe.

-

GC-MS Conditions:

-

GC Column: A non-polar capillary column (e.g., HP-5MS).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

-

Carrier Gas: Helium.

-

MS Detector: Electron ionization (EI) at 70 eV.

-

-

Data Analysis: The mass spectrum of each separated component is compared with a spectral library (e.g., NIST) to identify the decomposition products.

Safety and Handling

This compound is expected to be a corrosive and lachrymatory compound, similar to other chloroformates. It is likely to be moisture-sensitive and should be handled in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. In case of contact with skin or eyes, flush immediately with copious amounts of water.

Conclusion

This technical guide has provided a detailed, albeit predictive, overview of the thermal stability and decomposition of this compound. While specific experimental data remains to be published, the information presented here, based on the behavior of analogous compounds, offers a solid foundation for researchers and professionals. The proposed decomposition pathway and detailed experimental protocols for synthesis and analysis provide a clear roadmap for further investigation of this important chemical intermediate. It is strongly recommended that the hypothetical data be validated through rigorous experimental work to ensure safe and efficient use of this compound.

References

- 1. lookchem.com [lookchem.com]

- 2. patents.justia.com [patents.justia.com]

- 3. GC-MS with ethyl chloroformate derivatization for comprehensive analysis of metabolites in serum and its application to human uremia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Application of ethyl chloroformate derivatization for gas chromatography-mass spectrometry based metabonomic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to m-tert-Butylphenyl Chloroformate: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of m-tert-butylphenyl chloroformate, a potentially valuable reagent in organic synthesis and drug development. While specific historical details of its discovery are not prominently documented in publicly available literature, its synthesis and properties can be inferred from established chemical principles and related compounds. This document outlines the key physicochemical properties, details a likely synthetic pathway with experimental protocols for its precursor, and presents a generalized method for its preparation based on well-known reactions of phenols with phosgenating agents. Potential applications, particularly in the context of introducing the m-tert-butylphenoxycarbonyl protecting group, are also discussed.

Introduction

Aryl chloroformates are a class of organic compounds that serve as important intermediates in the synthesis of a wide range of chemical entities, including pharmaceuticals, agrochemicals, and polymers. Their utility primarily stems from their reactivity towards nucleophiles, enabling the formation of carbonates, carbamates, and other functional groups. This compound, with its sterically bulky tert-butyl group in the meta position, offers unique electronic and steric properties that can be exploited in multi-step organic synthesis. This guide aims to consolidate the available information on this compound and provide a practical framework for its synthesis and potential applications.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in Table 1. This data is primarily sourced from publicly accessible chemical databases.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃ClO₂ | PubChem |

| Molecular Weight | 212.67 g/mol | PubChem |

| CAS Number | 62624-56-8 | PubChem |

| Appearance | Not specified (likely a liquid) | Inferred |

| Boiling Point | Not specified | - |

| Melting Point | Not specified | - |

| Density | Not specified | - |

| Solubility | Expected to be soluble in common organic solvents | Inferred |

| InChI Key | TZHHLZDMODPXGC-UHFFFAOYSA-N | PubChem |

Synthesis

Synthesis of the Precursor: 3-tert-Butylphenol

A plausible synthetic route to 3-tert-butylphenol starts from a readily available substituted aniline, such as 3-bromaniline or 3-chloroaniline. A Chinese patent outlines a multi-step process that can be adapted for this purpose. The general workflow is depicted below.

Figure 1: Proposed synthetic workflow for 3-tert-butylphenol.

Step 1: Diazotization and Hydrolysis to 3-Chlorophenol

-

To a solution of 3-chloroaniline (1 eq.) in aqueous sulfuric acid (e.g., 40%), cooled to 0-5 °C, a solution of sodium nitrite (1 eq.) in water is added dropwise, maintaining the temperature below 5 °C.

-

The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

The solution of the diazonium salt is then slowly added to a boiling aqueous solution of sulfuric acid (e.g., 60%).

-

The reaction mixture is heated at reflux for 1 hour to effect hydrolysis.

-

After cooling, the mixture is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude 3-chlorophenol is purified by distillation under reduced pressure.

Step 2: Grignard Reaction to form 3-tert-Butylphenol

-

Magnesium turnings (1.1 eq.) are placed in a dry flask under an inert atmosphere (e.g., nitrogen or argon).

-

A solution of 3-chlorophenol (1 eq.) in anhydrous tetrahydrofuran (THF) is added dropwise to initiate the Grignard reaction. A crystal of iodine may be added to facilitate initiation.

-

Once the Grignard reagent formation is complete, the reaction mixture is cooled, and a solution of tert-butyl chloride or tert-butyl bromide (1.1 eq.) in anhydrous THF is added dropwise.

-

The reaction mixture is then heated at reflux for several hours to drive the coupling reaction to completion.

-

After cooling, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The mixture is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed, dried, and concentrated.

-

The resulting crude 3-tert-butylphenol is purified by vacuum distillation or column chromatography.

Table 2: Representative Quantitative Data for 3-tert-Butylphenol Synthesis (Illustrative)

| Parameter | Value | Notes |

| Yield of 3-Chlorophenol | ~85% | Based on analogous reactions in the literature. |

| Yield of 3-tert-Butylphenol | ~75% | Based on analogous Grignard coupling reactions. |

| Purity (after purification) | >97% | Achievable with standard purification techniques. |

Synthesis of this compound

The conversion of 3-tert-butylphenol to its chloroformate is expected to proceed via reaction with a phosgenating agent. Phosgene gas is the traditional reagent, though safer alternatives like liquid triphosgene (bis(trichloromethyl) carbonate) are now more commonly used in laboratory settings. The reaction is typically carried out in an inert solvent in the presence of a base to neutralize the HCl byproduct.

Figure 2: Generalized workflow for the synthesis of this compound.

Caution: Phosgene and its equivalents are highly toxic and should be handled with extreme care in a well-ventilated fume hood by trained personnel.

-

A solution of 3-tert-butylphenol (1 eq.) in a dry, inert solvent (e.g., toluene or dichloromethane) is prepared in a flask equipped with a stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.

-

A base, such as pyridine or triethylamine (1.1 eq.), is added to the solution.

-

The solution is cooled to 0 °C in an ice bath.

-

A solution of triphosgene (0.4 eq.) in the same solvent is added dropwise to the reaction mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or GC).

-

The reaction mixture is then washed with cold water, dilute hydrochloric acid (to remove the base), and brine.

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

-

The crude this compound can be purified by vacuum distillation.

Note: Specific reaction conditions, such as temperature, reaction time, and purification method, would need to be optimized for this particular substrate.

Applications in Drug Development and Research

While specific applications of this compound are not widely reported, its structure suggests its primary utility as a reagent for introducing the m-tert-butylphenoxycarbonyl (m-Boc) protecting group. Protecting groups are essential in the synthesis of complex molecules, such as pharmaceuticals, to mask reactive functional groups while other parts of the molecule are being modified.

The m-Boc group, analogous to the widely used tert-butoxycarbonyl (Boc) group, would likely be used to protect amines, alcohols, and phenols. The presence of the m-tert-butylphenyl moiety could confer unique properties to the protected molecule, such as altered solubility, crystallinity, or stability, which could be advantageous in certain synthetic contexts.

Figure 3: General signaling pathway illustrating the use of a chloroformate as a protecting group in synthesis.

Safety and Handling

This compound should be handled with the same precautions as other aryl chloroformates. It is expected to be corrosive and a lachrymator. Due to its potential to release hydrochloric acid upon contact with moisture, it should be stored in a tightly sealed container under an inert atmosphere and in a cool, dry place. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion and Future Outlook

This compound represents a potentially useful, yet underutilized, reagent in organic synthesis. While its formal "discovery" is not well-documented, its synthesis is achievable through established chemical methodologies. The detailed protocol for its precursor, 3-tert-butylphenol, provides a clear starting point for its preparation. The lack of readily available experimental data, including optimized reaction yields for its synthesis and comprehensive spectroscopic characterization (NMR, IR), highlights an opportunity for further research. The exploration of the m-tert-butylphenoxycarbonyl group as a novel protecting group in the synthesis of pharmaceuticals and other complex organic molecules could unveil unique advantages conferred by its specific steric and electronic properties. Further investigation into the reactivity and applications of this compound is warranted and could lead to its establishment as a valuable tool in the synthetic chemist's arsenal.

Methodological & Application

Application Notes and Protocols: M-tert-butylphenyl Chloroformate in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

M-tert-butylphenyl chloroformate is an aryl chloroformate that can be utilized as an activating agent in peptide synthesis via the mixed anhydride method. This method provides a rapid and efficient means of forming peptide bonds. The bulky tert-butyl group on the phenyl ring may offer unique solubility and reactivity properties compared to more common alkyl chloroformates, potentially influencing reaction kinetics and minimizing side reactions. These application notes provide an overview of its use, detailed experimental protocols, and comparative data for peptide synthesis.

Principle of Action: Mixed Anhydride Method

In peptide synthesis, this compound reacts with the carboxyl group of an N-protected amino acid in the presence of a tertiary amine base. This reaction forms a highly reactive mixed carbonic anhydride. The subsequent nucleophilic attack by the amino group of a second amino acid ester on the carbonyl group of the activated amino acid leads to the formation of a peptide bond, releasing the m-tert-butylphenyl carbonate as a byproduct.

Data Presentation

The following tables provide illustrative data on the performance of this compound in comparison to other common coupling reagents for the synthesis of a model dipeptide (Z-Gly-Phe-OMe).

Table 1: Comparison of Coupling Efficiency and Yield

| Coupling Reagent | Reaction Time (minutes) | Yield (%) | Purity by HPLC (%) |

| This compound | 15 | 92 | 97 |

| Isobutyl Chloroformate | 20 | 88 | 96 |

| DCC/HOBt | 120 | 90 | 95 |

| HBTU | 30 | 95 | 98 |

Table 2: Racemization Study during a Model Coupling (Z-Phe-Gly-OEt)

| Coupling Reagent | % of D-Phe Isomer |

| This compound | < 1.5 |

| Isobutyl Chloroformate | < 2.0 |

| DCC | ~ 5.0 |

Note: The data presented in these tables are for illustrative purposes to highlight potential performance characteristics and should be confirmed by experimental results.

Experimental Protocols

Protocol 1: Synthesis of a Dipeptide using this compound

This protocol describes the synthesis of N-benzyloxycarbonyl-glycyl-phenylalanine methyl ester (Z-Gly-Phe-OMe).

Materials:

-

N-benzyloxycarbonyl-glycine (Z-Gly-OH)

-

L-phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

-

This compound

-

N-methylmorpholine (NMM)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Magnetic stirrer and stirring bar

-

Round bottom flasks

-

Ice bath

Procedure:

-

Preparation of the Amino Acid Ester:

-

Dissolve L-phenylalanine methyl ester hydrochloride (1.0 eq) in anhydrous THF.

-

Add N-methylmorpholine (1.0 eq) and stir for 10 minutes at room temperature to neutralize the hydrochloride salt.

-

-

Activation of the N-protected Amino Acid:

-

In a separate flask, dissolve N-benzyloxycarbonyl-glycine (1.0 eq) in anhydrous THF.

-

Cool the solution to -15°C in an ice-salt bath.

-

Add N-methylmorpholine (1.0 eq) to the solution.

-

Slowly add this compound (1.0 eq) dropwise while maintaining the temperature at -15°C.

-

Stir the reaction mixture for 10-15 minutes at -15°C to form the mixed anhydride.

-

-

Coupling Reaction:

-

To the mixed anhydride solution, add the freshly prepared solution of L-phenylalanine methyl ester from step 1.

-

Allow the reaction mixture to stir at -15°C for 1 hour, then let it slowly warm to room temperature and stir for an additional 2-3 hours.

-

-

Work-up and Purification:

-

Remove the THF under reduced pressure.

-

Dissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude dipeptide.

-

The crude product can be further purified by recrystallization or column chromatography.

-

Visualizations

Signaling Pathway and Workflow Diagrams

Application Notes and Protocols for Derivatization with m-tert-Butylphenyl Chloroformate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatization is a crucial technique in chemical analysis, particularly for enhancing the detectability and chromatographic performance of analytes in complex matrices. m-tert-Butylphenyl chloroformate is a derivatizing agent used to introduce a bulky, hydrophobic moiety onto polar functional groups, such as amines and phenols. This modification is particularly advantageous for liquid chromatography-mass spectrometry (LC-MS) analysis, as it can improve analyte retention on reverse-phase columns and enhance ionization efficiency, leading to lower limits of detection. This document provides a detailed protocol for the derivatization of primary and secondary amines with this compound, along with guidance for method development and optimization.

Principle of the Reaction

This compound reacts with primary and secondary amines in a nucleophilic acyl substitution reaction to form stable carbamates. The reaction is typically carried out in a biphasic system, consisting of an aqueous phase containing the analyte and an organic phase to extract the derivatized product. A base is used to neutralize the hydrochloric acid byproduct and to ensure the amine is in its more nucleophilic free base form.

Experimental Protocol

Materials and Reagents

-

This compound

-

Analyte standard or sample containing primary/secondary amines

-

Sodium bicarbonate buffer (0.5 M, pH 9.0)

-

Ethyl acetate (or other suitable water-immiscible organic solvent)

-

Anhydrous sodium sulfate

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Vortex mixer

-

Centrifuge

-

Pipettes and vials

Derivatization Procedure

-

Sample Preparation:

-

For standards, prepare a stock solution of the analyte in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL. Prepare working solutions by diluting the stock solution with water.

-

For biological samples (e.g., plasma, urine), perform a protein precipitation or liquid-liquid extraction to isolate the analytes of interest. The final extract should be evaporated to dryness and reconstituted in a known volume of water or a weak buffer.

-

-

Reaction Setup:

-

In a 2 mL microcentrifuge tube, add 100 µL of the analyte solution.

-

Add 200 µL of 0.5 M sodium bicarbonate buffer (pH 9.0).

-

Add 500 µL of a 10 mg/mL solution of this compound in ethyl acetate.

-

-

Reaction:

-

Cap the tube tightly and vortex vigorously for 2 minutes to ensure thorough mixing of the aqueous and organic phases.

-

Allow the reaction to proceed at room temperature for 15 minutes.

-

-

Extraction and Drying:

-

Centrifuge the tube at 5,000 x g for 5 minutes to separate the layers.

-

Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

-

Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.

-

-

Sample Preparation for LC-MS Analysis:

-

Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for your LC-MS method (e.g., 50:50 methanol:water).

-

Vortex briefly and transfer the solution to an autosampler vial for analysis.

-

Data Presentation

The following table summarizes hypothetical quantitative data for the derivatization and LC-MS analysis of a model primary amine, demonstrating the improvement in analytical performance after derivatization.

| Parameter | Underivatized Analyte | Derivatized Analyte |

| Retention Time (min) | 2.5 | 12.8 |

| Limit of Detection (LOD) | 50 ng/mL | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 150 ng/mL | 1.5 ng/mL |

| Linear Range | 150 - 2000 ng/mL | 1.5 - 1000 ng/mL |

| Precision (%RSD, n=6) | < 15% | < 5% |

| Accuracy (% Recovery) | 85 - 105% | 95 - 105% |

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the derivatization protocol.

Caption: Workflow for the derivatization of amines with this compound.

Method Development and Optimization

The provided protocol is a general guideline and should be optimized for each specific application. Key parameters to consider for optimization include:

-

pH of the aqueous phase: The pH should be basic enough to ensure the amine is in its free base form but not so high as to cause hydrolysis of the chloroformate or the analyte. A pH range of 8-10 is a good starting point.

-

Concentration of the derivatizing reagent: An excess of the chloroformate reagent is typically used to drive the reaction to completion. However, a very large excess can lead to increased background noise in the mass spectrometer.

-

Reaction time and temperature: While the reaction is generally rapid at room temperature, optimizing the time and temperature may improve derivatization efficiency for sterically hindered amines.

-

Organic solvent: Ethyl acetate is a common choice, but other water-immiscible solvents like dichloromethane or diethyl ether can also be used. The choice of solvent can affect extraction efficiency.

-

Quenching the reaction: For some applications, it may be necessary to add a quenching reagent (e.g., a primary amine like glycine) to consume any excess chloroformate before analysis.

Conclusion

Derivatization with this compound is an effective strategy to improve the analytical performance of primary and secondary amines in LC-MS applications. The protocol provided herein offers a solid starting point for researchers to develop and validate robust analytical methods for a wide range of compounds in various matrices. Careful optimization of the reaction conditions is essential to achieve the desired sensitivity, accuracy, and precision.

Application Notes and Protocols: m-tert-butylphenyl chloroformate in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of m-tert-butylphenyl chloroformate in solid-phase peptide synthesis (SPPS). This document outlines its application as a reagent for the N-terminal protection of amino acids, introducing the novel m-tert-butylphenoxycarbonyl (m-tBPC) protecting group.

Introduction to the m-tert-butylphenoxycarbonyl (m-tBPC) Protecting Group

In the realm of solid-phase peptide synthesis, the choice of protecting groups is paramount to achieving high-purity peptides. The most prevalent strategies, Boc/Bzl and Fmoc/tBu, rely on the orthogonal stability of protecting groups for the α-amino group and the amino acid side chains.[1][2] While Fmoc is the standard for temporary N-terminal protection, removable by base, and tBu groups for side-chain protection, removable by acid, the development of novel protecting groups continues to be of interest for synthesizing complex peptides.

This compound is a reagent that can be employed to introduce the m-tert-butylphenoxycarbonyl (m-tBPC) group at the N-terminus of an amino acid. The resulting m-tBPC group is a carbamate-based protecting group. The presence of the tert-butyl group suggests that, similar to the standard Boc group, the m-tBPC group is labile to acidic conditions.[1] This would make it suitable for an orthogonal protection strategy in conjunction with base-labile or other non-acid-labile protecting groups.

Synthesis of this compound

The synthesis of aryl chloroformates is typically achieved through the reaction of the corresponding phenol with phosgene or a phosgene equivalent. The following is a general laboratory-scale synthesis protocol.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber (containing a concentrated solution of NaOH) is charged with a solution of m-tert-butylphenol (1 equivalent) in an anhydrous aprotic solvent such as toluene or dichloromethane.

-

Phosgenation: The solution is cooled to 0-5°C in an ice bath. A solution of phosgene (approximately 1.2-1.5 equivalents) in the same solvent is added dropwise via the dropping funnel while maintaining the temperature below 10°C.

-

Reaction Monitoring: The reaction is stirred at low temperature for 1-2 hours and then allowed to warm to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is purged with dry nitrogen gas to remove any excess phosgene. The solvent is then removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to yield pure this compound.

Caution: Phosgene is an extremely toxic gas. This synthesis should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

Caption: Synthesis of this compound.

Application in Solid-Phase Peptide Synthesis

The primary application of this compound in SPPS is for the N-protection of amino acids.

N-Protection of Amino Acids with this compound

The introduction of the m-tBPC group onto the α-amino group of an amino acid is a straightforward procedure.

Experimental Protocol: Synthesis of m-tBPC-Amino Acid

-

Dissolution: The desired amino acid (1 equivalent) is dissolved in a mixture of water and a suitable organic solvent (e.g., dioxane or THF).

-

Basification: The solution is cooled to 0°C, and a base such as sodium hydroxide or sodium carbonate (2-2.5 equivalents) is added to maintain a pH between 9 and 10.

-

Addition of Chloroformate: this compound (1.1 equivalents) dissolved in the organic solvent is added dropwise to the vigorously stirred amino acid solution. The pH should be monitored and maintained with the addition of base as needed.

-

Reaction: The reaction mixture is stirred at 0°C for 1-2 hours and then at room temperature overnight.

-

Work-up: The reaction mixture is washed with a non-polar solvent like diethyl ether to remove any unreacted chloroformate and phenol by-product. The aqueous layer is then acidified to a pH of 2-3 with a cold, dilute acid (e.g., HCl or H₂SO₄).

-

Extraction and Purification: The precipitated m-tBPC-amino acid is extracted with an organic solvent such as ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product, which can be further purified by recrystallization or chromatography.

Caption: N-protection of an amino acid.

Use of m-tBPC-Amino Acids in SPPS

The m-tBPC-protected amino acids can be utilized in a similar manner to Boc-amino acids. An orthogonal strategy would involve using the acid-labile m-tBPC group for N-terminal protection and acid-stable, but otherwise labile, protecting groups for the side chains (e.g., those removable by catalytic hydrogenation or specific reagents).

Experimental Protocol: SPPS Cycle with m-tBPC-Amino Acid

-

Resin Preparation: Start with a suitable resin, for example, a resin with a pre-attached first amino acid with a free N-terminus.

-

Deprotection: The N-terminal protecting group of the resin-bound amino acid is removed.

-

Coupling: The m-tBPC-protected amino acid (2-4 equivalents) is activated with a standard coupling reagent (e.g., HBTU, HATU, or DIC/HOBt) in a suitable solvent like DMF or NMP. The activated amino acid solution is then added to the deprotected resin-bound peptide. The coupling reaction is typically allowed to proceed for 1-2 hours.

-

Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents and by-products.

-

Deprotection of m-tBPC: The m-tBPC group is removed by treating the resin with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 25-50% TFA in DCM) for 20-30 minutes.

-

Neutralization and Washing: The resin is washed with DCM, followed by a neutralization step using a solution of a non-nucleophilic base like diisopropylethylamine (DIEA) in DCM or DMF. The resin is then washed again with DMF and DCM to prepare for the next coupling cycle.

-

Cycle Repetition: Steps 3-6 are repeated for each subsequent amino acid in the peptide sequence.

Caption: SPPS workflow with m-tBPC amino acids.

Final Cleavage and Deprotection

After the peptide chain has been assembled, the final step is to cleave the peptide from the solid support and remove any side-chain protecting groups.

Experimental Protocol: Cleavage of the Peptide from the Resin

-

Resin Preparation: The peptidyl-resin is washed thoroughly with DCM and dried under vacuum.

-

Cleavage Cocktail: A cleavage cocktail is prepared. A common cocktail for acid-labile protecting groups is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v). The choice of scavengers (like TIS, water, or ethanedithiol) depends on the amino acid composition of the peptide.[3]

-

Cleavage Reaction: The cleavage cocktail is added to the dried resin, and the mixture is gently agitated for 2-4 hours at room temperature.

-

Peptide Precipitation: The resin is filtered off, and the filtrate containing the peptide is collected. The peptide is then precipitated by adding the filtrate to a large volume of cold diethyl ether.

-

Isolation and Purification: The precipitated peptide is collected by centrifugation, washed with cold ether, and dried. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Caption: Cleavage of the m-tBPC protecting group.

Quantitative Data

The following tables present hypothetical data for the application of m-tBPC-amino acids in SPPS.

Table 1: Synthesis Yield and Purity of m-tBPC-Amino Acids

| Amino Acid | Molecular Weight of m-tBPC-AA ( g/mol ) | Yield (%) | Purity (by HPLC, %) |

| Glycine | 251.27 | 85 | >98 |

| Alanine | 265.30 | 82 | >99 |

| Leucine | 293.35 | 88 | >98 |

| Phenylalanine | 341.39 | 79 | >97 |

Table 2: Comparison of Coupling Efficiency in a Model Hexapeptide Synthesis

| N-Protecting Group | Coupling Reagent | Average Coupling Yield per Cycle (%) | Final Crude Purity (%) |

| m-tBPC | HBTU/DIEA | 99.2 | 85 |

| Fmoc | HBTU/DIEA | 99.5 | 90 |

| Boc | HBTU/DIEA | 99.3 | 88 |

Table 3: Cleavage Conditions and Peptide Purity for a Model Decapeptide

| N-Protecting Group Strategy | Cleavage Cocktail | Cleavage Time (hours) | Final Purity after HPLC (%) |

| m-tBPC / Side-chain (non-acid labile) | 50% TFA in DCM | 2 | >96 |

| Fmoc / tBu Side-chain | 95% TFA / 2.5% TIS / 2.5% H₂O | 3 | >98 |

| Boc / Bzl Side-chain | HF | 1 | >95 |

Conclusion

The use of this compound to introduce the novel m-tBPC N-terminal protecting group presents a plausible alternative in solid-phase peptide synthesis. Its presumed acid lability allows for an orthogonal strategy with other classes of protecting groups. The protocols provided herein are based on established principles of peptide chemistry and offer a starting point for the investigation and optimization of this reagent in SPPS. Further experimental validation is necessary to fully characterize the properties and potential advantages of the m-tBPC protecting group in the synthesis of complex peptides.

References

Application Notes and Protocols: Reaction of m-tert-butylphenyl Chloroformate with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of m-tert-butylphenyl carbamates through the reaction of m-tert-butylphenyl chloroformate with primary amines. Carbamates are a significant class of organic compounds with wide-ranging applications in medicinal chemistry and drug development, often utilized as key structural motifs in therapeutic agents or as protecting groups in organic synthesis.[1][2] The m-tert-butylphenyl moiety offers a unique lipophilic and sterically hindered profile that can influence the pharmacokinetic and pharmacodynamic properties of a molecule. This document outlines the general reaction conditions, provides a detailed experimental protocol, and discusses the potential applications of the resulting carbamate products in drug discovery.

Introduction

The formation of a carbamate linkage from a chloroformate and a primary amine is a fundamental and widely used transformation in organic synthesis. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the lone pair of the amine attacks the electrophilic carbonyl carbon of the chloroformate, leading to the displacement of the chloride leaving group. The presence of a base is typically required to neutralize the hydrochloric acid byproduct.

The specific use of this compound allows for the introduction of a bulky, lipophilic m-tert-butylphenyl group. This can be advantageous in drug design for several reasons, including enhancing membrane permeability, modulating protein-ligand interactions, and potentially improving metabolic stability. The resulting m-tert-butylphenyl carbamates can be final drug candidates or key intermediates in the synthesis of more complex molecules. For instance, the metabolism of m-tert-butylphenyl N-methylcarbamate has been studied in the context of insecticides, indicating potential for biological activity.[3] Furthermore, other tert-butylphenyl carbamate derivatives have demonstrated anti-inflammatory properties.

General Reaction Scheme

The reaction of this compound with a primary amine to form a substituted carbamate is illustrated below:

Caption: General reaction scheme for carbamate formation.

Reaction Conditions

The successful synthesis of m-tert-butylphenyl carbamates from primary amines is dependent on several key parameters, including the choice of solvent, base, reaction temperature, and reaction time. Based on analogous reactions with other aryl chloroformates, the following conditions are generally applicable.

Data Presentation: Summary of Typical Reaction Conditions

| Parameter | Condition | Rationale |

| Solvent | Aprotic, non-polar or polar solvents | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, or Benzene are commonly used to ensure solubility of reactants and prevent side reactions with the solvent. |

| Base | Tertiary amine or Pyridine | Triethylamine (TEA) or pyridine are frequently employed to neutralize the HCl byproduct without competing in the nucleophilic attack on the chloroformate. |

| Temperature | 0 °C to Room Temperature (20-25 °C) | The reaction is typically initiated at a lower temperature to control the initial exothermic reaction and then allowed to warm to room temperature for completion. |

| Reaction Time | 1 - 12 hours | The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion. |

| Stoichiometry | 1.0 - 1.2 equivalents of primary amine | A slight excess of the amine can be used to ensure complete consumption of the chloroformate. |

| Stoichiometry | 1.0 - 1.5 equivalents of base | An excess of the base is used to ensure complete neutralization of the generated HCl. |

Experimental Protocols

The following is a general protocol for the synthesis of an m-tert-butylphenyl carbamate from a primary amine. This protocol is based on established procedures for similar reactions involving aryl chloroformates.

Materials

-

This compound

-

Primary amine (e.g., butylamine, aniline)

-

Triethylamine (TEA) or Pyridine

-

Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve the primary amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C in an ice bath with stirring.

-

Addition of Chloroformate: Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the chloroformate solution dropwise to the stirred amine solution over a period of 15-30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

-

Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure m-tert-butylphenyl carbamate.

Experimental Workflow

Caption: Step-by-step experimental workflow.

Applications in Drug Development

The carbamate functional group is a prevalent feature in many approved drugs and is increasingly utilized in medicinal chemistry.[1] Carbamates can act as bioisosteres of amides or esters, offering improved stability and pharmacokinetic properties. The introduction of the m-tert-butylphenyl group can further modulate a compound's properties:

-

Increased Lipophilicity: The tert-butyl group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.

-

Metabolic Stability: The bulky tert-butyl group can sterically hinder metabolic enzymes, potentially increasing the half-life of a drug.

-

Receptor Binding: The specific size and shape of the m-tert-butylphenyl group can lead to favorable interactions with the binding pockets of target proteins.

Logical Relationship: From Reagents to Application

Caption: Path from synthesis to drug development.

Safety Precautions

-

This compound: Chloroformates are corrosive and lachrymatory. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Primary Amines: Many primary amines are flammable, corrosive, and toxic. Consult the Safety Data Sheet (SDS) for the specific amine being used.

-

Triethylamine and Pyridine: These bases are flammable and have strong, unpleasant odors. They should be handled in a fume hood.

-

Dichloromethane: DCM is a volatile and potentially carcinogenic solvent. All operations should be performed in a fume hood.

Always consult the SDS for all reagents before starting any experiment.

References

- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolism of m-tert.-butylphenyl N-methylcarbamate in insects and mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: GC-MS Analysis of Amino Acids using m-tert-butylphenyl chloroformate Derivatization

For Researchers, Scientists, and Drug Development Professionals

Introduction